![molecular formula C3H2NNaO2S2 B13117221 Sodiumthiazole-5-sulfinate](/img/structure/B13117221.png)
Sodiumthiazole-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodiumthiazole-5-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds . This compound, in particular, is used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodiumthiazole-5-sulfinate, typically involves the reaction of thiazole derivatives with sulfur dioxide and a base. One common method is the reaction of thiazole with sodium metabisulfite under mild conditions to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodiumthiazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Sulfonic acids: Formed through oxidation.
Thiazole derivatives: Formed through reduction.
Substituted thiazoles: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Sodiumthiazole-5-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodiumthiazole-5-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Sodium sulfinate: Another sulfinate salt with similar reactivity but different applications.
Sodium benzenesulfinate: A similar compound used in the synthesis of sulfonyl-containing molecules.
Uniqueness: this compound is unique due to its thiazole ring structure, which imparts specific reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C3H2NNaO2S2 |
---|---|
Molekulargewicht |
171.18 g/mol |
IUPAC-Name |
sodium;1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Na/c5-8(6)3-1-4-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
ZVRHRSTYULFSHX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(SC=N1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.